1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid
CAS No.: 1368538-90-2
Cat. No.: VC7381105
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368538-90-2 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.201 |
| IUPAC Name | 1-(pyridin-4-ylmethyl)imidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-1-3-11-4-2-8/h1-4,6-7H,5H2,(H,14,15) |
| Standard InChI Key | AOIXYSVNNJLJCT-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1CN2C=C(N=C2)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular formula of 1-(pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol . Its IUPAC name, 1-(pyridin-4-ylmethyl)imidazole-4-carboxylic acid, reflects the substitution pattern:
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A pyridine ring (C₅H₅N) is connected via a methylene bridge (-CH₂-) to the nitrogen at the 1-position of the imidazole ring.
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A carboxylic acid (-COOH) group is attached to the 4-position of the imidazole .
The compound’s canonical SMILES (C₁=CN=CC=C₁CN₂C=C(N=C₂)C(=O)O) and InChIKey (AOIXYSVNNJLJCT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Structural and Physicochemical Properties
The LogP value indicates moderate lipophilicity, balancing membrane permeability and solubility. The carboxylic acid group contributes to hydrogen-bonding capacity, facilitating interactions with biological targets or metal ions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via alkylation or cyclization reactions. A common route involves:
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Reaction of 4-(chloromethyl)pyridine with imidazole-4-carboxylic acid in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.
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Purification via recrystallization or column chromatography to achieve ≥95% purity.
Alternative methods include Vilsmeier-Haack reactions to form imidazole intermediates, followed by oxidation to introduce the carboxylic acid moiety.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and automated systems are employed to enhance yield (typically >80%) and reduce byproducts. Key considerations include:
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Temperature control (60–100°C) to prevent decomposition.
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Solvent selection (e.g., DMF or THF) to optimize reaction kinetics.
Physicochemical and Spectroscopic Profiles
Spectral Data
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¹H NMR: Peaks at δ 8.5–9.0 ppm (pyridine protons), δ 7.5–8.0 ppm (imidazole protons), and δ 3.5–4.0 ppm (methylene bridge).
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FTIR: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~2500–3300 cm⁻¹ (-COOH), and ~1600 cm⁻¹ (aromatic C=C).
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X-ray Crystallography: Confirms planar imidazole and pyridine rings with a dihedral angle of ~15° between the rings, influencing π-π stacking interactions.
Thermal Stability
The compound exhibits stability up to 200°C, attributed to aromatic rigidity and hydrogen-bonding networks. This property is advantageous for high-temperature applications in material science.
Biological Activity and Mechanisms
Antimicrobial and Antiviral Effects
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HIV Integrase Inhibition: The compound disrupts the interaction between HIV integrase (IN) and the cofactor LEDGF/p75, showing 33–89% inhibition in vitro .
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Antibacterial Activity: Moderate efficacy against Staphylococcus aureus (MIC ~10 µg/mL) via interference with cell wall synthesis.
| Activity Type | Assay Method | Result | Source |
|---|---|---|---|
| Antiviral | HIV IN inhibition assay | 33–89% inhibition | |
| Anticancer | Cytotoxicity assay | IC₅₀: 2.76–9.27 µM | |
| Antibacterial | Disk diffusion | Moderate vs. S. aureus |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for glycine transporter 1 (GlyT1) inhibitors, implicated in schizophrenia treatment . Structural analogs with optimized LogP (>4) and hydrogen-bonding capacity show enhanced blood-brain barrier penetration .
Materials Science
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Coordination Polymers: The carboxylic acid group chelates metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs with applications in gas storage and catalysis.
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Catalysis: Pyridine-nitrogen sites facilitate ligand-metal interactions in cross-coupling reactions.
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